Isopropyl Acetoacetate-d7
Description
Properties
CAS No. |
1329502-96-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
151.213 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D |
InChI Key |
GVIIRWAJDFKJMJ-TXVPSQRDSA-N |
SMILES |
CC(C)OC(=O)CC(=O)C |
Synonyms |
3-Oxo-butanoic Acid 1-Methylethyl Ester-d7; 3-Oxobutanoic Acid Isopropyl Ester-d7; Acetoacetic Acid Isopropyl Ester-d7; Isopropyl Acetoacetate-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Isopropyl Acetoacetate-d7 is compared below with three related compounds: Indole Acetic Acid-d7, Iodoacetic Acid-d3, and Isopropyl 2-Aminoacetate Hydrochloride.
Functional Group and Reactivity Analysis
- This compound: Features a β-ketoester group, making it reactive in Claisen condensations and keto-enol tautomerism studies. Deuterium substitution stabilizes the compound against metabolic degradation .
- Indole Acetic Acid-d7 : Contains an indole ring and carboxylic acid group, used in plant growth regulation research. Deuterium labeling aids in tracking auxin biosynthesis pathways .
- Iodoacetic Acid-d3 : An alkylating agent with a reactive iodine atom. Its deuterated form is critical for studying cysteine residue modifications in proteins while minimizing background interference .
- Isopropyl 2-Aminoacetate Hydrochloride: A non-deuterated amino acid ester used in peptide synthesis. Lacks isotopic labeling, limiting its use in tracer studies .
Purity and Supply Chain Considerations
- This compound is supplied at ≥95% purity, with global distribution networks (e.g., Canada-based origin) .
- Indole Acetic Acid-d7 and Iodoacetic Acid-d3 have variable stock availability and purity grades, depending on suppliers .
- Isopropyl 2-Aminoacetate Hydrochloride is synthesized on-demand with detailed protocols for purity optimization (e.g., column chromatography, recrystallization) .
Advantages of this compound
Limitations of Comparable Compounds
- Indole Acetic Acid-d7: Limited to plant biology applications; higher molecular weight complicates MS detection .
- Iodoacetic Acid-d3 : Reactive iodine poses handling challenges; deuterium count (3) offers less isotopic contrast than this compound .
- Isopropyl 2-Aminoacetate Hydrochloride: Non-deuterated structure restricts use in tracer studies, though it excels in synthetic chemistry .
Preparation Methods
Acid-Catalyzed Exchange
This approach involves heating the compound in a deuterated acidic medium, facilitating hydrogen-deuterium (H-D) exchange at labile positions. For β-keto esters like acetoacetate derivatives, the α-hydrogens (adjacent to the carbonyl group) are particularly susceptible to exchange due to their acidity. A study demonstrated that phenylacetic acid-d7 could be synthesized by refluxing the protonated analog in 0.26 M DCl/D2O at 260°C for 72 hours, achieving 6.81 excess deuterium atoms per molecule. Similar conditions could be adapted for Isopropyl Acetoacetate-d7 by substituting the parent compound in the reaction.
Reduction with Deuterated Agents
Deuterium incorporation via reduction employs reagents like lithium aluminum deuteride (LiAlD4) to replace hydrogens in carbonyl-containing intermediates. For instance, reducing a β-keto ester with LiAlD4 introduces deuterium at the β-position, though this method is less common for pre-formed esters due to competing side reactions.
Esterification with Deuterated Alcohols
Esterification of acetoacetic acid with deuterated isopropanol (isopropanol-d8) represents a direct route to this compound. This method ensures deuterium incorporation at the isopropyl group, while additional deuteration at the α-positions may require subsequent H-D exchange steps.
Preparation Methods of this compound
The synthesis of this compound is achieved through the following methodologies, each varying in deuteration efficiency and procedural complexity.
Acid-Catalyzed Deuteration Exchange
Procedure :
-
Reaction Setup : Isopropyl acetoacetate (10 g) is dissolved in deuterated hydrochloric acid (DCl/D2O, 0.26 M) and heated at 260°C in a sealed reactor for 72 hours.
-
Work-Up : The mixture is cooled, neutralized with Na2CO3, and extracted with diethyl ether. The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
Purification : Distillation at 95°C/52 hPa yields this compound as a colorless liquid.
Key Data :
Advantages :
-
High deuteration efficiency at α-positions.
-
Utilizes readily available DCl/D2O.
Limitations :
-
Prolonged heating may degrade temperature-sensitive compounds.
-
Requires specialized equipment for high-temperature reactions.
Esterification with Deuterated Isopropanol
Procedure :
-
Synthesis of Acetoacetic Acid-d7 : Acetoacetic acid is deuterated via acid-catalyzed exchange as described in Section 3.1.
-
Esterification : The deuterated acid (5 g) is refluxed with isopropanol-d8 (10 mL) and concentrated H2SO4 (0.5 mL) for 12 hours.
-
Isolation : The crude product is extracted with ethyl acetate, washed with NaHCO3, and distilled under vacuum.
Key Data :
-
Deuterium Content : Full deuteration at isopropyl group; partial deuteration at α-positions.
Advantages :
-
Direct incorporation of deuterium into the ester moiety.
-
Compatible with standard esterification protocols.
Limitations :
-
Isopropanol-d8 is costly and less readily available.
-
Requires separate deuteration of the acid precursor.
Reduction of Keto Intermediates with LiAlD4
Procedure :
-
Keto Intermediate Preparation : Ethyl acetoacetate is treated with LDA (lithium diisopropylamide) to form the enolate, which is quenched with D2O to introduce deuterium at the α-position.
-
Transesterification : The deuterated ethyl acetoacetate is reacted with isopropanol-d8 in the presence of Ti(OiPr)4 as a catalyst.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the desired product.
Key Data :
Advantages :
-
Enables selective deuteration at specific sites.
-
Avoids harsh acidic conditions.
Limitations :
-
Multi-step synthesis increases complexity.
-
Low overall yield due to intermediate purification steps.
Comparative Analysis of Synthesis Routes
The following table evaluates the three methods based on critical parameters:
| Method | Deuterium Source | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|---|
| Acid-Catalyzed Exchange | DCl/D2O | 83–87 | 95 | 72 h | High |
| Esterification | Isopropanol-d8 | 75–80 | 97 | 12 h | Low |
| LiAlD4 Reduction | LiAlD4/D2O | 65–70 | 90 | 24 h | Moderate |
Applications and Implications of Deuterated Acetoacetate Esters
This compound is pivotal in:
-
NMR Spectroscopy : Deuterium’s quadrupole moment simplifies spectral interpretation, aiding in molecular structure elucidation.
-
Metabolic Tracing : The compound’s stability under physiological conditions allows for tracking acetoacetate metabolism in vivo.
-
Pharmaceutical Synthesis : Serves as a building block for deuterated drugs, enhancing pharmacokinetic profiles.
Future research should explore microwave-assisted deuteration to reduce reaction times and improve atom economy. Additionally, developing greener catalysts for esterification could mitigate the environmental impact of large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Isopropyl Acetoacetate-d7?
- Synthesis : The deuteration of Isopropyl Acetoacetate typically involves base-catalyzed hydrogen-deuterium exchange using D₂O or deuterated solvents. For example, deuterium incorporation at the β-keto ester position can be achieved via repeated equilibration with deuterated methanol under basic conditions (e.g., NaOD) .
- Characterization : Key techniques include:
- NMR : ¹H NMR (absence of proton signals at δ 2.2–2.4 ppm for CH₃ groups replaced by CD₃) and ¹³C NMR (isotopic shifts for deuterated carbons).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.12 for this compound) .
- Isotopic Purity : Quantified via integration of residual proton signals in NMR or isotopic ratio mass spectrometry (IRMS) .
Q. How is this compound used as a stable isotope tracer in metabolic studies?
- Methodology : The compound serves as a deuterium-labeled precursor for tracking acetyl-CoA metabolism. Researchers administer it to cell cultures or model organisms, followed by LC-MS/MS analysis to detect deuterium incorporation into downstream metabolites (e.g., cholesterol, fatty acids). Critical parameters include:
- Dosage Optimization : Balancing isotopic enrichment with cytotoxicity (typical range: 0.1–1 mM in vitro).
- Sample Preparation : Quenching metabolism at specific timepoints using cold methanol to stabilize labeled intermediates .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in enzyme-catalyzed processes?
- Experimental Design :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (e.g., kₕ for protonated vs. k_d for deuterated substrates) using stopped-flow spectrophotometry. For example, KIE > 1 indicates rate-limiting steps involving C-H bond cleavage (e.g., in thiolase enzymes) .
- Computational Modeling : Density Functional Theory (DFT) to simulate deuterium’s impact on transition-state geometries .
Q. What analytical strategies resolve discrepancies in NMR spectral data for this compound across studies?
- Case Example : Conflicting ¹³C NMR shifts (e.g., δ 207 ppm vs. 210 ppm for the keto carbonyl) may stem from solvent polarity or temperature variations.
- Resolution Workflow :
Standardization : Re-run spectra under identical conditions (e.g., 25°C in CDCl₃).
Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or Gaussian-based chemical shift modeling) .
Literature Synthesis : Aggregate data from peer-reviewed studies to identify consensus values (Table 1) .
Table 1 : Reported NMR Data for this compound
| Solvent | ¹³C δ (keto CO) | ¹H δ (isopropyl CH) | Source |
|---|---|---|---|
| CDCl₃ | 207.2 ppm | 1.25 ppm (d, J=6 Hz) | Study A |
| DMSO-d6 | 210.1 ppm | 1.30 ppm (d, J=6 Hz) | Study B |
Q. How can researchers integrate this compound into multi-isotope tracing experiments without signal overlap?
- Multi-Tracer Design : Combine with ¹³C- or ¹⁵N-labeled compounds. For LC-MS/MS:
- Mass Resolution : Use instruments with >50,000 resolution (e.g., Orbitrap) to distinguish m/z shifts from deuterium (Δ~1.006) vs. ¹³C (Δ~1.003).
- Chromatography : Optimize retention times to separate labeled metabolites (e.g., HILIC for polar intermediates) .
Methodological Guidance for Contradiction Analysis
Q. How should researchers address inconsistencies in isotopic enrichment levels reported for this compound?
- Root Causes : Variability in deuteration protocols (e.g., reaction time, catalyst purity) or storage conditions (deuterium loss via hydrolysis).
- Validation Protocol :
Replicate Synthesis : Follow documented procedures (e.g., TRC I823727) with strict anhydrous conditions .
Batch Testing : Compare multiple synthesis batches via IRMS to assess reproducibility.
Stability Studies : Monitor deuterium retention under different storage temperatures (e.g., -20°C vs. 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
